

Application Notes and Protocols: ODN 2007 in Porcine Circovirus Vaccine Research

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Compound of Interest

Compound Name: ODN 2007

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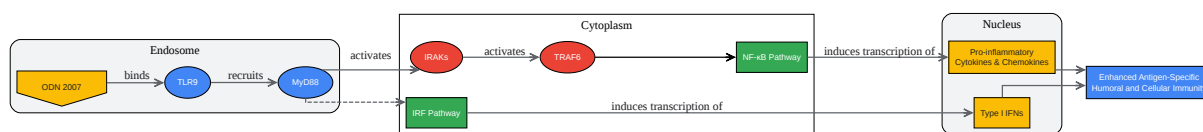
Introduction

Porcine Circovirus Type 2 (PCV2) is a significant pathogen in the global swine industry, responsible for Porcine Circovirus-Associated Diseases (PCVAD) that lead to substantial economic losses. Effective vaccination strategies are crucial for the control of PCV2. Adjuvants play a critical role in enhancing the efficacy of vaccines by stimulating a more robust and targeted immune response. **ODN 2007**, a Class B CpG oligonucleotide, is a potent agonist for Toll-like receptor 9 (TLR9) in pigs.^[1] Its ability to mimic bacterial DNA allows it to effectively stimulate the innate immune system, leading to enhanced adaptive immunity against vaccine antigens. These application notes provide an overview of the use of **ODN 2007** as an adjuvant in PCV2 vaccine research, including its mechanism of action, formulation guidelines, and protocols for evaluating vaccine efficacy.

Mechanism of Action: ODN 2007 and TLR9 Signaling

ODN 2007 exerts its adjuvant effect through the activation of the Toll-like receptor 9 (TLR9) signaling pathway. TLR9 is an endosomal receptor that recognizes unmethylated CpG dinucleotides present in microbial DNA.^[1] The binding of **ODN 2007** to TLR9 initiates a signaling cascade that results in the activation of transcription factors such as NF- κ B and interferon regulatory factor (IRF), leading to the production of pro-inflammatory cytokines and chemokines.^[1] This innate immune activation promotes the maturation of antigen-presenting

cells (APCs), enhances T helper 1 (Th1) cell differentiation, and ultimately boosts both humoral and cellular immune responses against the co-administered vaccine antigen.



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Caption: ODN 2007 activates the TLR9 signaling pathway.

Quantitative Data Summary

The following tables summarize representative data from a study evaluating a bivalent PCV2/Classical Swine Fever Virus (CSFV) subunit vaccine adjuvanted with a porcine-specific CpG ODN in four-week-old SPF pigs.[2] While not exclusively a PCV2 vaccine with **ODN 2007**, this study provides valuable insights into the potential efficacy of such a formulation in a porcine model.

Table 1: PCV2-Specific Antibody Response

Group	Timepoint	Mean ELISA Antibody Titer (S/P Ratio)
Vaccinated	4 Weeks Post-Vaccination	1.85
Control	4 Weeks Post-Vaccination	0.15

S/P Ratio: Sample to Positive Ratio

Table 2: PCV2 Viral Load in Serum Post-Challenge

Group	Timepoint Post-Challenge	Mean Viral Load (log10 genome copies/mL)
Vaccinated	2 Weeks	3.2
Control	2 Weeks	4.3
Vaccinated	3 Weeks	2.8
Control	3 Weeks	5.0
Vaccinated	4 Weeks	2.5
Control	4 Weeks	4.8
Vaccinated	5 Weeks	Not Detected
Control	5 Weeks	4.5

Experimental Protocols

Vaccine Formulation (Exemplary Protocol)

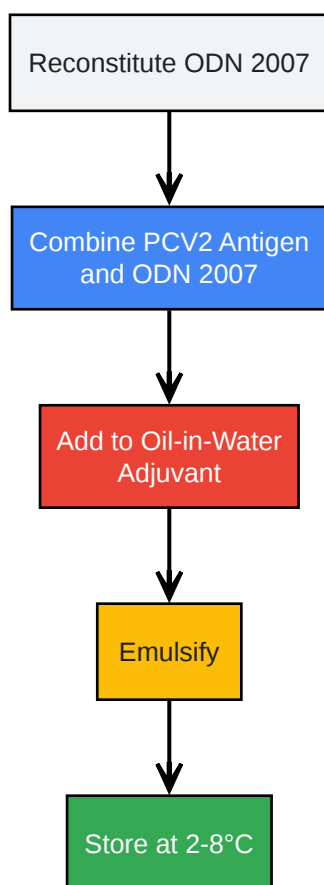
This protocol describes the preparation of an experimental inactivated PCV2 vaccine with **ODN 2007** and an oil-in-water adjuvant.

Materials:

- Inactivated PCV2 antigen (e.g., whole virus or subunit protein)
- **ODN 2007** (endotoxin-free)
- Oil-in-water adjuvant (e.g., Montanide™ ISA series)
- Sterile, pyrogen-free phosphate-buffered saline (PBS)
- Sterile vials and syringes

Procedure:

- Reconstitute lyophilized **ODN 2007** in sterile PBS to the desired stock concentration (e.g., 1 mg/mL).
- In a sterile vial, combine the inactivated PCV2 antigen with the desired amount of **ODN 2007**. The final concentration of **ODN 2007** may range from 50 to 500 µg per dose, to be optimized for the specific antigen and target animal age.
- Slowly add the antigen-**ODN 2007** mixture to the oil-in-water adjuvant while gently vortexing or stirring to form a stable emulsion. The ratio of the aqueous phase (antigen-ODN) to the oil phase will depend on the specific adjuvant used and should follow the manufacturer's recommendations.
- Visually inspect the emulsion for stability and homogeneity.
- Store the formulated vaccine at 2-8°C until use. Do not freeze.



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Caption: Workflow for PCV2 vaccine formulation with **ODN 2007**.

Animal Immunization and Challenge (Exemplary Protocol)

Animal Model:

- Three- to four-week-old, healthy, PCV2-seronegative piglets.

Immunization Schedule:

- Administer a single 2 mL dose of the formulated vaccine via intramuscular injection into the neck muscle.
- A booster vaccination may be given 2-3 weeks after the primary immunization, depending on the experimental design.

Challenge:

- Four weeks after the final vaccination, challenge the pigs with a virulent strain of PCV2.
- The challenge can be administered via both intranasal (e.g., 1 mL per nostril) and intramuscular (e.g., 1 mL) routes to ensure infection.

Measurement of PCV2-Specific Antibodies (ELISA)

Principle: An enzyme-linked immunosorbent assay (ELISA) is used to detect and quantify PCV2-specific antibodies in porcine serum.

Procedure (General):

- Coat a 96-well microplate with PCV2 antigen and incubate overnight.
- Wash the plate to remove unbound antigen.
- Block the plate to prevent non-specific binding.
- Add diluted serum samples from vaccinated and control pigs to the wells and incubate.

- Wash the plate to remove unbound antibodies.
- Add a horseradish peroxidase (HRP)-conjugated anti-porcine IgG secondary antibody and incubate.
- Wash the plate to remove unbound secondary antibody.
- Add a TMB substrate solution and incubate in the dark.
- Stop the reaction with a stop solution.
- Read the absorbance at 450 nm using a microplate reader.
- Calculate the sample-to-positive (S/P) ratio to determine the antibody titer.

Measurement of Interferon-Gamma (IFN- γ) (ELISA)

Principle: A sandwich ELISA is used to quantify the concentration of porcine IFN- γ in serum or plasma as an indicator of a Th1-biased immune response.

Procedure (General, based on commercial kit protocols):

- Add standards and samples to a 96-well plate pre-coated with an anti-porcine IFN- γ capture antibody and incubate.
- Wash the plate.
- Add a biotinylated anti-porcine IFN- γ detection antibody and incubate.
- Wash the plate.
- Add streptavidin-HRP conjugate and incubate.
- Wash the plate.
- Add TMB substrate and incubate.
- Stop the reaction and read the absorbance at 450 nm.

- Calculate the IFN- γ concentration based on the standard curve.

Quantification of PCV2 Viral Load (qPCR)

Principle: Quantitative real-time PCR (qPCR) is used to measure the number of PCV2 genomic copies in serum or tissue samples.

Procedure (General):

- Extract viral DNA from serum or homogenized tissue samples using a commercial DNA extraction kit.
- Prepare a qPCR reaction mixture containing the extracted DNA, PCV2-specific primers and probe, and qPCR master mix.
- Run the qPCR reaction using a real-time PCR instrument.
- Generate a standard curve using a plasmid containing the PCV2 target sequence.
- Quantify the viral load in the samples by comparing their Ct values to the standard curve.

Conclusion

ODN 2007 is a promising adjuvant for the development of more effective PCV2 vaccines in swine. Its ability to potently activate the porcine TLR9 pathway can lead to enhanced humoral and cellular immune responses, resulting in improved protection against PCV2 infection. The protocols and data presented here provide a framework for researchers to design and evaluate novel PCV2 vaccine formulations incorporating **ODN 2007**. Further studies are warranted to optimize the dose and formulation of **ODN 2007** in combination with different PCV2 antigens to maximize vaccine efficacy in the field.

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- 2. Development of an Effective Single-Dose PCV2/CSFV Bivalent Subunit Vaccine Against Classical Swine Fever Virus and Porcine Circovirus Type 2 - PMC [pmc.ncbi.nlm.nih.gov]
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